8,8-Difluoro-4-azabicyclo[5.1.0]octane
Description
Contextualization within Bridged Nitrogen Heterocycle Chemistry
Bridged nitrogen heterocycles are a cornerstone of modern medicinal chemistry. rsc.org Nitrogen heterocycles in general are vital components of pharmaceuticals, with analyses of FDA-approved drugs revealing that approximately 59-60% of unique small-molecule drugs contain at least one nitrogen heterocycle. acs.orgnih.gov These structures are prevalent in a vast number of biologically active natural products, including vitamins, hormones, and alkaloids. nih.gov
The significance of nitrogen heterocycles stems from their ability to engage in crucial biological interactions, such as hydrogen bonding, and their metabolic stability. nih.govnih.gov Bridged systems, like the 4-azabicyclo[5.1.0]octane scaffold, add a layer of structural rigidity and complexity. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov The defined three-dimensional orientation of substituents on a bridged scaffold is a key feature explored by medicinal chemists to optimize molecular interactions with proteins and enzymes.
Significance of Azabicyclic Ring Systems in Modern Organic Chemistry
Azabicyclic ring systems are common structural motifs in a wide array of alkaloid natural products and serve as important scaffolds in pharmaceutically relevant compounds. nih.gov Frameworks such as indolizidines, tropanes, and pyrroloazepines are found in numerous biologically active molecules. nih.govrsc.org Consequently, the development of synthetic methods to access these skeletons with high stereocontrol is a major focus of contemporary organic synthesis. nih.govresearchgate.net
The utility of these scaffolds extends beyond their presence in nature. They are employed as rigid building blocks in the synthesis of complex molecular architectures. acs.org The synthesis of azabicyclic systems can be challenging, particularly those containing medium-sized rings like the seven-membered ring in the 4-azabicyclo[5.1.0]octane structure. thieme-connect.comresearchgate.net Strategies to construct these frameworks often involve intramolecular cyclizations, ring-closing metathesis, or cycloaddition reactions. nih.gov The resulting compounds serve as versatile intermediates for creating libraries of structurally diverse molecules for drug discovery programs.
Overview of Geminal Difluorination in Constrained Ring Systems
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. researchgate.net The geminal difluoro (CF2) group, as seen in 8,8-difluoro-4-azabicyclo[5.1.0]octane, is particularly noteworthy. It serves as a bioisostere for other functional groups like a carbonyl (C=O) or a methylene (B1212753) (CH2) group, but with profoundly different electronic properties.
Furthermore, the CF2 group can impose significant conformational constraints on a ring system. nih.gov By restricting the available conformations, chemists can lock a molecule into a specific shape that is optimal for binding to a biological target, potentially enhancing its potency and selectivity. diva-portal.org
Data Tables
Table 1: Chemical Identity of this compound
Data sourced from chemical supplier catalogs. achemblock.com
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1393553-97-3 |
| Molecular Formula | C₇H₁₁F₂N |
| Molecular Weight | 147.17 g/mol |
| SMILES | FC1(F)C2CCNCCC21 |
Table 2: General Effects of Gem-Difluorination on Physicochemical Properties of Cyclic Amines
This table presents generalized trends observed in studies on various cyclic and bicyclic amines. The exact values are highly dependent on the specific molecular scaffold. nih.govresearchgate.net
| Property | Effect of Gem-Difluorination | Underlying Principle |
| Basicity (pKa) | Decrease | Strong inductive electron-withdrawal by fluorine atoms reduces the electron density on the nitrogen, making it a weaker base. |
| Lipophilicity (LogP/LogD) | Variable (Increase or Decrease) | The effect is complex and depends on the exposure of the fluorine atoms versus the rest of the hydrocarbon scaffold to the solvent environment. It can alter polarity and hydrogen bond accepting capacity. |
| Conformation | Increased Rigidity / Altered Preference | The CF₂ group can introduce steric and electronic constraints that favor specific ring conformations. |
| Metabolic Stability | Generally Unchanged or Slightly Improved | The C-F bond is very strong, making the fluorinated position resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes). |
Structure
3D Structure
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
8,8-difluoro-4-azabicyclo[5.1.0]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-1-3-10-4-2-6(5)7/h5-6,10H,1-4H2 |
InChI Key |
MIOSWEIGQFUFDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2C1C2(F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 8,8 Difluoro 4 Azabicyclo 5.1.0 Octane
Reactions of the Aziridine (B145994) Ring
The reactivity of the aziridine ring in 8,8-difluoro-4-azabicyclo[5.1.0]octane is largely dictated by its inherent ring strain and the electronic influence of the adjacent gem-difluoro group. Ring-opening reactions are a prominent feature of its chemistry, proceeding through nucleophilic, electrophilic, or radical pathways.
Nucleophilic Ring-Opening Reactions and Regioselectivity
Nucleophilic ring-opening of aziridines is a well-established synthetic transformation. In the case of 1-azabicyclo[n.1.0]alkanes, the outcome of the reaction is influenced by the ring size and the nature of the nucleophile and reaction conditions. researchgate.netarkat-usa.org For this compound, nucleophilic attack can theoretically occur at either of the two carbon atoms of the aziridine ring.
The regioselectivity of this ring-opening is a critical aspect. Generally, in acid-catalyzed reactions, the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge. In contrast, under neutral or basic conditions, the attack usually occurs at the less sterically hindered carbon atom. The presence of the gem-difluoro group is expected to exert a significant electronic effect on the regioselectivity. The strong electron-withdrawing nature of the fluorine atoms can influence the stability of any potential carbocationic intermediates, thereby directing the nucleophilic attack.
While specific experimental data on the nucleophilic ring-opening of this compound is not extensively documented in publicly available literature, studies on analogous fluorinated bicyclic aziridinium (B1262131) ions have been conducted. Quantum chemical computations on fluorinated N-alkylprolinol-derived aziridinium ions have shown that fluoro-substitution at C(4) can influence the ratio of piperidine (B6355638) to pyrrolidine (B122466) products upon nucleophilic attack by azide (B81097) ions. researchgate.net This suggests that the gem-difluoro group in this compound would play a crucial role in determining the regiochemical outcome of nucleophilic ring-opening reactions.
| Nucleophile | Proposed Product(s) | Regioselectivity |
| Azide (N₃⁻) | Azido-amino cycloheptane (B1346806) derivatives | Influenced by electronic effects of CF₂ |
| Cyanide (CN⁻) | Cyano-amino cycloheptane derivatives | Dependent on reaction conditions |
| Hydroxide (OH⁻) | Hydroxy-amino cycloheptane derivatives | Potentially selective attack at one of the aziridine carbons |
| Thiolates (RS⁻) | Thio-amino cycloheptane derivatives | Likely to follow patterns of related aziridine openings |
Electrophilic Ring-Opening Transformations
Electrophilic attack on the nitrogen atom of the aziridine ring can lead to the formation of an aziridinium ion, which is highly susceptible to nucleophilic attack, resulting in ring-opening. Common electrophiles include protons (from acids), alkyl halides, and acyl halides. The reaction of this compound with electrophiles would likely proceed through such an intermediate.
The gem-difluoro group, with its strong inductive electron-withdrawing effect, is expected to decrease the basicity of the aziridine nitrogen, potentially making it less reactive towards electrophiles compared to its non-fluorinated counterpart. However, once the aziridinium ion is formed, the subsequent ring-opening by a nucleophile would again be subject to the regiochemical control influenced by the fluorine atoms. Electrophilic addition across the C-C bond of the cyclopropane (B1198618) ring is also a possibility, although the aziridine ring is generally more reactive towards electrophiles.
Radical Reactions and Their Influence on Ring Integrity
The integrity of the this compound ring system under radical conditions is another important aspect of its reactivity. The stability of radicals is influenced by substituents, with electron-withdrawing groups generally destabilizing carbon-centered radicals. bbhegdecollege.com Therefore, the formation of a radical at the carbon atom bearing the gem-difluoro group would be energetically unfavorable.
| Radical Initiator | Potential Outcome | Influence of CF₂ Group |
| AIBN/Bu₃SnH | Reductive ring opening or hydrogen abstraction | Destabilizes adjacent radical formation |
| Peroxides | Oxidation and potential ring fragmentation | May influence the site of initial radical attack |
| UV light | Photochemically induced radical reactions | Potential for complex rearrangements |
Thermally and Photochemically Induced Rearrangements
The strained bicyclic system of this compound suggests that it may undergo thermally or photochemically induced rearrangements. Aziridines are known to undergo thermal valence isomerization to azomethine ylides, which can then participate in cycloaddition reactions. Photochemical excitation can also lead to ring-opening and rearrangements.
The presence of the gem-difluoro group could influence the energy barriers for these processes. The electron-withdrawing nature of the fluorines might affect the stability of the transition states involved in these rearrangements. While specific studies on the thermal and photochemical behavior of this compound are scarce, the general reactivity patterns of strained heterocycles provide a framework for predicting potential transformations.
Reactivity of the Geminal Difluorine Moiety
Electronic Effects of Fluorine on Adjacent Functional Groups
The two fluorine atoms on the cyclopropane ring exert a strong electron-withdrawing inductive effect (-I effect). This has several important consequences for the adjacent aziridine ring:
Reduced Basicity of the Aziridine Nitrogen: The inductive effect of the gem-difluoro group is expected to significantly decrease the pKa of the conjugate acid of the aziridine nitrogen, making it a weaker base compared to the non-fluorinated analogue. Studies on functionalized gem-difluorinated cycloalkanes have shown that the CF₂ moiety has a pronounced influence on the acidity/basicity of nearby functional groups. nih.govchemrxiv.org
Altered Nucleophilicity: The reduced electron density on the nitrogen atom also leads to a decrease in its nucleophilicity. This would affect the rate of reactions involving nucleophilic attack by the nitrogen, such as in alkylation or acylation reactions.
Influence on Ring-Opening Reactions: As discussed earlier, the electronic effects of the gem-difluoro group are crucial in determining the regioselectivity of aziridine ring-opening reactions by influencing the stability of charged intermediates or transition states.
Conformational Effects: The presence of the gem-difluoro group can also impact the conformational preferences of the seven-membered ring. Studies on gem-difluorinated macrocycles have demonstrated that this moiety can influence the conformational equilibrium. rsc.org While the bicyclic system of this compound is more rigid, the electronic and steric effects of the CF₂ group could still play a role in its preferred geometry, which in turn can affect its reactivity.
Transformations and Derivatizations of the CF2 Group
The gem-difluoro cyclopropyl (B3062369) moiety is known for its unique electronic properties and ring strain, which dictate its reactivity. Generally, transformations of this group involve ring-opening reactions. rsc.orgrsc.org These reactions are often catalyzed by transition metals such as palladium, rhodium, or copper, and can proceed through cleavage of the distal C-C bond of the cyclopropane ring. rsc.orglookchem.com This can lead to the formation of monofluoroalkene derivatives. rsc.org The regioselectivity of the ring-opening is influenced by the choice of catalyst and reaction conditions. researchgate.net However, gem-difluorocyclopropanes can be stable to a range of synthetic conditions, including catalytic hydrogenolysis and some oxidations and reductions, allowing for functionalization elsewhere in the molecule without disturbing the CF2 group. nih.gov
Reactivity at the Bridged Nitrogen Atom
Alkylation and Acylation Reactions at Nitrogen
The nitrogen atom in bicyclic amines is typically nucleophilic and can undergo alkylation and acylation reactions. However, the presence of the electron-withdrawing gem-difluorocyclopropyl group in close proximity is expected to significantly reduce the basicity and nucleophilicity of the nitrogen atom in this compound. acs.orgnih.govacs.org Studies on similar gem-(difluorocyclopropyl)amine derivatives have shown them to be very weakly basic. acs.orgnih.gov While direct experimental data for the title compound is unavailable, it is plausible that forcing conditions would be required for its N-alkylation or N-acylation.
N-Oxidation and Other Heteroatom-Centered Modifications
The N-oxidation of bicyclic amines is a common transformation, often leading to stable N-oxides. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides can serve as intermediates for further functionalization. For instance, 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) is a well-known nitroxyl (B88944) radical used in oxidation catalysis. organic-chemistry.org Given the reduced nucleophilicity of the nitrogen in the target molecule, its oxidation might require more potent oxidizing agents or catalytic methods. nih.gov
Functionalization of the Bicyclic Skeleton
Site-Selective C-H Functionalization Strategies
The direct functionalization of C-H bonds in alicyclic amines is a powerful tool in modern synthetic chemistry. scispace.com Palladium-catalyzed methods, often using a directing group, have been developed for the transannular C-H arylation of various azabicycloalkanes. scispace.com Photoredox catalysis has also emerged as a valuable strategy for the C-H functionalization of amines and related compounds. acs.orgnih.govnih.gov The application of these methods to this compound would be of interest, but no specific examples have been reported.
Cross-Coupling and Other Metal-Catalyzed Transformations
Transition metal-catalyzed cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation. nih.govnih.gov As mentioned, gem-difluorocyclopropanes can undergo palladium-catalyzed ring-opening cross-coupling reactions with various partners, including boronic acids and terminal alkynes, to yield fluoroalkene products. nih.govresearchgate.net The success of such a reaction with this compound would depend on the delicate balance between the reactivity of the difluorocyclopropane ring and the potential for the nitrogen atom to coordinate to and influence the metallic catalyst.
Structural Analysis and Conformational Landscape
The three-dimensional structure of 8,8-Difluoro-4-azabicyclo[5.1.0]octane is defined by the fusion of a seven-membered azepane ring and a gem-difluorocyclopropane ring. This arrangement gives rise to a complex interplay of ring strain, torsional effects, and transannular interactions that govern its conformational behavior.
Analysis of Ring Conformations and Flexibility
The seven-membered ring of the 4-azabicyclo[5.1.0]octane system, analogous to cycloheptane (B1346806) and azepane, is highly flexible and can exist in a number of low-energy conformations. The most stable conformations for cycloheptane are the twist-chair and chair forms, with a boat form also being a possible, though generally less stable, conformation. nih.govlibretexts.org For azepane, the twist-chair conformation is also reported to be the most stable. nih.gov The fusion of the cyclopropane (B1198618) ring to the azepane ring in this compound introduces significant conformational constraints. The bicyclo[5.1.0]octane framework itself can exist in various conformations, with the seven-membered ring adopting boat-like and chair-like forms. The cis-fusion of the cyclopropane ring generally favors a conformation where the seven-membered ring is puckered to minimize steric interactions.
Impact of Fluorine Substitution on Molecular Conformation
The introduction of a gem-difluoro group at the C8 position has a profound impact on the conformational landscape of the molecule. The highly polar C-F bonds introduce significant stereoelectronic effects. The Thorpe-Ingold effect, or gem-disubstitution effect, suggests that the presence of two fluorine atoms on the same carbon will decrease the endocyclic C-C-C angle of the cyclopropane ring, which in turn can influence the puckering of the fused seven-membered ring.
Furthermore, the gauche effect is a critical factor in determining the preferred conformation. This effect describes the tendency of a molecule to adopt a conformation where electronegative substituents are gauche (at a 60° dihedral angle) to each other. In the context of this compound, interactions between the fluorine atoms and the nitrogen lone pair or N-substituent will influence the conformational equilibrium of the azepane ring. Computational studies on other fluorinated cyclic amines have shown that fluorine substitution can significantly alter conformational preferences and the energies of different conformers. mdpi.com
Inversion Barriers and Dynamic Processes
The conformational flexibility of the seven-membered ring leads to dynamic processes, primarily ring inversion, which can be studied using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. acs.orgias.ac.in For cycloheptane, the energy barrier for the chair-to-twist-chair interconversion is relatively low. libretexts.org In azepane and its derivatives, the barrier to ring inversion can be influenced by the nature of the substituent on the nitrogen atom. nih.gov
For this compound, two primary dynamic processes are expected: the inversion of the seven-membered ring and the pyramidal inversion of the nitrogen atom. The energy barrier for the ring inversion of the azepane moiety is anticipated to be in the range of 6-10 kcal/mol, based on values for similar seven-membered heterocyclic systems. cdnsciencepub.comgla.ac.uk The fluorine substitution may slightly alter this barrier.
Nitrogen inversion is another key dynamic process in amines. The barrier to nitrogen inversion is dependent on the substituents on the nitrogen and the geometry of the molecule. wikipedia.org For typical acyclic amines, this barrier is low, leading to rapid inversion at room temperature. stackexchange.com In bicyclic systems, ring strain can increase the barrier to nitrogen inversion. The specific barrier for this compound would depend on the steric and electronic environment around the nitrogen atom.
| Compound/System | Dynamic Process | Estimated Energy Barrier (kcal/mol) | Reference Method |
|---|---|---|---|
| Cycloheptane | Ring Inversion | ~5-8 | Experimental (NMR) / Computational |
| Azepane | Ring Inversion | ~6-10 | Computational |
| This compound | Ring Inversion | 6-11 (Estimated) | Analogy to related systems |
| Acyclic Amines | Nitrogen Inversion | ~5-7 | Experimental (NMR) |
| This compound | Nitrogen Inversion | 5-8 (Estimated) | Analogy to related systems |
Stereochemistry and Chiral Features
The three-dimensional structure of this compound gives rise to interesting stereochemical properties due to the presence of multiple stereocenters.
Enantiomeric and Diastereomeric Relationships within the Scaffold
The this compound scaffold possesses several potential sources of stereoisomerism. The bridgehead carbons of the bicyclo[5.1.0]octane system are chiral centers. Consequently, the molecule can exist as a pair of enantiomers. If additional substituents are present on the seven-membered ring, diastereomers become possible. The relative stereochemistry of these substituents in relation to the fused cyclopropane ring will define the different diastereomeric forms. The Cahn-Ingold-Prelog priority system is used to assign the absolute configuration (R or S) to each chiral center. researchgate.net
Methods for the Determination of Absolute Configuration
Determining the absolute configuration of chiral molecules is crucial in many areas of chemistry. Several experimental and computational methods can be employed for this purpose.
X-ray Crystallography: This is one of the most definitive methods for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. acs.org
NMR Spectroscopy with Chiral Derivatizing Agents: In the absence of a crystal structure, NMR spectroscopy can be a powerful tool. acs.org By reacting the chiral amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers will have distinct NMR spectra, and the differences in chemical shifts can be used to determine the enantiomeric excess and, in some cases, the absolute configuration by comparing with known standards or using established empirical rules. For a fluorinated compound like this compound, ¹⁹F NMR would be particularly informative.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.
Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate the chiroptical properties (e.g., optical rotation, electronic circular dichroism, VCD) of a molecule. acs.org By comparing the calculated properties with experimental data, the absolute configuration can be assigned.
| Method | Principle | Requirements | Advantages | Limitations |
|---|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Single crystal of high quality | Unambiguous determination of 3D structure | Crystal growth can be challenging |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra | Chiral derivatizing agent, pure enantiomers for reference | Applicable in solution, can determine enantiomeric excess | Requires chemical modification, may not always provide absolute configuration |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Chiral molecule, specialized spectrometer | Non-destructive, applicable in solution | Requires computational support for interpretation |
| Computational Methods (e.g., DFT) | Calculation of chiroptical properties | Computational resources, accurate theoretical models | No experimental sample needed for initial prediction | Accuracy depends on the level of theory, requires experimental validation |
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of fluorinated organic molecules. nih.gov For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional (2D) techniques, would be essential for an unambiguous structural assignment. nih.govnih.gov
¹⁹F NMR Spectroscopy: The presence of the gem-difluoro group makes ¹⁹F NMR a particularly powerful tool. The fluorine atoms on the cyclopropane ring are expected to be diastereotopic, meaning they are chemically non-equivalent and should give rise to separate signals in the ¹⁹F NMR spectrum. These signals would likely appear as a pair of doublets due to geminal ¹⁹F-¹⁹F coupling. The chemical shifts of these fluorine atoms are influenced by their stereochemical environment. In related gem-difluorocyclopropanes, ¹⁹F NMR chemical shifts can vary, but are often observed in a characteristic region. cas.cn For instance, in N-(2,2-Difluorocyclopropyl)phthalimide, the fluorine signals appear at -134.0 ppm and -142.7 ppm. cas.cn The coupling constants between the geminal fluorine atoms are typically large.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would provide information on the protons of the azabicyclic framework. The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbon of the CF₂ group exhibiting a characteristic triplet due to one-bond C-F coupling. rsc.org
2D NMR Techniques: Two-dimensional NMR experiments are crucial for establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks throughout the seven-membered ring and the cyclopropane moiety.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule.
A hypothetical table of expected NMR data is presented below, based on typical values for similar structural motifs.
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹⁹F | 1D ¹⁹F NMR | -130 to -150 | d, d | JF-F: ~160-170 |
| ¹³C | 1D ¹³C NMR | C-F₂: ~105-115 | t | JC-F: ~290 |
| ¹H | 1D ¹H NMR | Cyclopropyl (B3062369) H: ~1.5-2.5 | m | - |
| ¹H, ¹H | 2D COSY | - | Cross-peaks | - |
| ¹H, ¹³C | 2D HSQC/HMBC | - | Cross-peaks | - |
| ¹H, ¹H | 2D NOESY | - | Cross-peaks | - |
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational modes include:
C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F bonds in the gem-difluoro group.
N-H Stretching: A medium intensity band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine.
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the aliphatic rings.
C-N Stretching: A band in the 1000-1250 cm⁻¹ region can be attributed to the C-N bond stretching.
Raman Spectroscopy: The Raman spectrum would complement the IR data. The symmetric C-F stretching vibration, which might be weak in the IR spectrum, could show a stronger signal in the Raman spectrum. The vibrations of the carbon skeleton of the bicyclic system would also be observable.
The following table summarizes the expected key vibrational frequencies.
| Vibrational Mode | Spectroscopy | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | IR | 3300 - 3500 | Medium |
| C-H Stretch | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |
| C-F Stretch | IR | 1100 - 1300 | Strong |
| C-N Stretch | IR | 1000 - 1250 | Medium |
For this compound, a single-crystal X-ray diffraction study would be invaluable for:
Unambiguous Confirmation of Connectivity: Verifying the bicyclic structure and the position of the fluorine and nitrogen atoms.
Determination of Stereochemistry: Precisely defining the relative stereochemistry of the fused rings.
Conformational Analysis: Revealing the preferred conformation of the seven-membered ring in the solid state. Computational models often suggest a chair-boat conformation for related bicyclo[3.2.1]octane systems to minimize steric strain.
Intermolecular Interactions: Identifying any hydrogen bonding involving the N-H group or other intermolecular forces that stabilize the crystal packing.
While a crystal structure for this compound is not publicly available, the table below presents hypothetical, yet realistic, bond length and angle parameters based on known structures of similar fluorinated cyclopropanes and azabicyclic compounds.
| Structural Parameter | Method | Expected Value |
| C-F Bond Length | X-ray Crystallography | ~1.35 Å |
| C-C (cyclopropane) Bond Length | X-ray Crystallography | ~1.51 Å |
| C-N Bond Length | X-ray Crystallography | ~1.47 Å |
| F-C-F Bond Angle | X-ray Crystallography | ~105° |
| C-N-C Bond Angle | X-ray Crystallography | ~112° |
Computational and Theoretical Insights into this compound
Computational and Theoretical Studies
In Silico Modeling for Structure-Activity Relationship (SAR) Derivation
Currently, there are no specific, published in silico models detailing the Structure-Activity Relationships (SAR) for derivatives of This compound . While computational approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed to derive SAR for analogous bicyclic systems, their application to this specific gem-difluorinated azabicyclooctane has not been reported in peer-reviewed journals.
Research on related structures, such as diazabicyclo[4.2.0]octanes, has demonstrated the utility of these computational methods in developing predictive models for biological activity, highlighting the influence of steric and electrostatic fields on receptor binding. However, the unique conformational constraints and electronic properties imparted by the gem-difluoro group on the cyclopropane ring of This compound would necessitate a dedicated study to elucidate its SAR. Without experimental data for a series of analogues, the development of a robust and predictive SAR model is not feasible.
Computational Prediction of Spectroscopic Signatures and Properties
Similarly, detailed computational predictions of the spectroscopic signatures (e.g., NMR, IR, VCD) and physicochemical properties for This compound are not available in the public domain. Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting such properties and can be invaluable for structural elucidation and understanding molecular behavior. For bridged bicyclic systems, DFT calculations have shown excellent agreement with experimental spectroscopic data.
While these methods could theoretically be applied to This compound to predict its 1H, 13C, and 19F NMR chemical shifts, vibrational frequencies, and other properties, such a computational investigation has not been published. The presence of the fluorine atoms would require specific basis sets in the calculations to accurately model the electronic environment and its influence on the molecular structure and spectroscopic output.
Applications in Organic Synthesis and Medicinal Chemistry
8,8-Difluoro-4-azabicyclo[5.1.0]octane as a Core Synthetic Building Block
The inherent reactivity of its strained ring system and the presence of multiple functionalization points make this compound a valuable intermediate in synthetic chemistry.
The synthetic utility of this compound is derived from two primary features: the reactive gem-difluorocyclopropane ring and the secondary amine within the bicyclic framework. Gem-dihalocyclopropanes are recognized as distinctive and valuable intermediates in organic synthesis. acs.org The high ring strain of the cyclopropane (B1198618) moiety facilitates a variety of ring-opening reactions, providing a pathway to more elaborate molecular architectures that would be challenging to assemble through other means.
Furthermore, the nitrogen atom within the seven-membered ring serves as a handle for further derivatization. It can be functionalized through N-alkylation, N-acylation, or participation in coupling reactions, allowing for the attachment of diverse substituents and the construction of a library of analogs. The generation of related bicyclic difluorocyclopropylamines has been achieved through the reaction of difluorocarbene with enamines derived from cyclic ketones, demonstrating a viable route to this class of compounds. acs.orgnih.gov
While specific applications of this compound in the total synthesis of natural products are not yet extensively documented, the structural motifs it contains are of significant interest for creating analogs of biologically active molecules. Azabicyclic scaffolds are core components of numerous natural products, particularly alkaloids. smolecule.com The incorporation of a gem-difluorocyclopropane unit into such scaffolds is a modern strategy to create novel analogs with potentially improved pharmacological properties. The gem-difluoro group can impart unique stereoelectronic effects, enhancing metabolic stability or modulating binding affinity in ways not possible with the parent natural product. The use of gem-difluorocyclopropanes as key building blocks for novel biologically active molecules is a growing area of research. pismin.com
Scaffold Design in Medicinal Chemistry
In medicinal chemistry, the design of novel molecular scaffolds is crucial for developing new drugs with improved efficacy, selectivity, and pharmacokinetic properties. The rigid, three-dimensional structure of this compound makes it an attractive scaffold for this purpose. smolecule.com
One of the most promising applications of saturated bicyclic scaffolds is their use as bioisosteres for aromatic rings, such as a phenyl group. Over-reliance on aromatic moieties in drug candidates can lead to poor solubility and increased metabolic liability. Saturated, C(sp³)-rich bioisosteres can mitigate these issues. The this compound core can project substituents in well-defined vectors, mimicking the substitution patterns of an aromatic ring while occupying a three-dimensional space.
The inclusion of the gem-difluoro group is particularly advantageous. Fluorine is a key element in modern drug design, and its strategic incorporation can profoundly influence a molecule's properties. nih.gov The CF₂ group can alter acidity/basicity of nearby functional groups through its strong inductive effect and can serve as a hydrogen bond acceptor. nih.govresearchgate.net This allows the scaffold to not only act as a structural mimic of an aromatic ring but also to replicate some of its electronic properties, a critical factor for maintaining biological activity. The use of difluoro-substituted bicyclic structures, such as difluoro-bicyclo[1.1.1]pentanes, as saturated bioisosteres for benzene (B151609) rings is an established strategy in drug discovery projects. nih.govresearchgate.net
| Property | Phenyl Group | This compound Scaffold | Rationale for Bioisosteric Replacement |
|---|---|---|---|
| Geometry | Planar | Three-dimensional, rigid | Improves aqueous solubility and provides novel intellectual property. |
| Metabolic Stability | Susceptible to oxidation (e.g., by CYP450 enzymes) | Generally higher due to lack of aromatic C-H bonds | Reduces metabolic clearance and can improve pharmacokinetic profile. nih.gov |
| Electronic Character | Aromatic π-system | Strongly electron-withdrawing CF₂ group | The CF₂ group can mimic the local polarity and hydrogen-bonding potential of substituted arenes. |
| Solubility | Generally low aqueous solubility | Often improved due to reduced planarity and lipophilicity | Higher solubility can improve bioavailability. nih.gov |
The fused bicyclic nature of this compound imparts a high degree of conformational rigidity. In drug design, rigid scaffolds are often favored because they reduce the entropic penalty associated with a molecule adopting a specific, bioactive conformation upon binding to its biological target. This "preorganization" can lead to a significant increase in binding affinity. The fixed spatial arrangement of substituents on the azabicyclooctane core ensures that they are presented to the receptor in an optimal orientation for binding, eliminating the need for the molecule to expend energy to achieve the correct geometry. The use of conformationally restricted analogs is a key strategy in developing agents for neurodegenerative disorders. scielo.brscielo.br
The precise, three-dimensional structure of the this compound scaffold directly influences how a ligand interacts with its receptor. The stereochemical and conformational constraints it imposes are critical for achieving high-affinity and selective binding.
The gem-difluoro group, in particular, can play a direct role in modulating these interactions. Beyond its structural impact, the two fluorine atoms can participate in non-covalent interactions that are crucial for molecular recognition. These can include hydrogen bonding (acting as a weak H-bond acceptor), dipole-dipole interactions, and orthogonal multipolar interactions with protein backbones. The strategic placement of fluorine can therefore introduce new, favorable contacts within a binding pocket or disrupt unfavorable ones, ultimately fine-tuning the biological activity of the molecule.
| Structural Feature | Influence on Ligand-Receptor Interactions | Potential Outcome |
|---|---|---|
| Rigid Bicyclic Core | Fixes the orientation of substituents in a defined 3D space. | Enhanced binding affinity (enthalpic and entropic effects), improved selectivity. |
| gem-Difluoro Group | Alters local electronics (inductive effect), serves as a hydrogen bond acceptor, participates in dipole interactions. | Introduction of new, specific binding interactions; modulation of pKa of nearby groups. nih.gov |
| Azacycle Nitrogen | Acts as a site for hydrogen bonding (acceptor) or, when protonated, as a hydrogen bond donor and a point for ionic interactions. | Forms key anchoring points within the receptor binding site. |
| Stereochemistry | Creates specific chirality and diastereomeric relationships between substituents. | Enables enantioselective recognition by chiral biological targets. |
Strategies for Lead Optimization and Scaffold Derivatization for Enhanced Biological Profiles
The unique structural and physicochemical properties of the this compound scaffold make it an attractive component in modern medicinal chemistry for the development of novel therapeutics. The gem-difluorocyclopropane moiety, in particular, offers a strategic advantage in modulating biological activity and pharmacokinetic profiles. Lead optimization and scaffold derivatization are critical processes in drug discovery that aim to enhance a compound's efficacy, selectivity, and metabolic properties. For derivatives of this compound, these strategies revolve around modifications of the core structure to fine-tune its interaction with biological targets.
Bioisosteric Replacement and Physicochemical Modulation
The gem-difluoro group on the cyclopropane ring significantly influences the molecule's local electronic environment and conformational preferences. This feature is often exploited in lead optimization as a bioisosteric replacement for other chemical groups. For instance, the difluoromethylene group can act as a mimic for a carbonyl group or other polar functionalities, while offering improved metabolic stability.
Scaffold Derivatization at the Secondary Amine
The secondary amine at the 4-position of the this compound scaffold is a primary site for derivatization. This allows for the introduction of a wide variety of substituents to explore the chemical space and establish a structure-activity relationship (SAR). A notable example of this approach is seen in the development of plasma kallikrein inhibitors, where the this compound moiety is incorporated into a larger molecular framework.
| Compound Name | Scaffold | Derivatization at N-4 Position | Therapeutic Target |
|---|---|---|---|
| 1-[(6-{8,8-Difluoro-4-azabicyclo[5.1.0]octan-4-yl]-2-methylpyridin-3-yl)methyl]-N-[(6R)-3-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-6-yl]-1H-pyrazole-4-carboxamide | This compound | Substituted (2-methylpyridin-3-yl)methyl group | Plasma kallikrein |
This example illustrates a common lead optimization strategy where the bicyclic amine is functionalized to interact with specific pockets of the target protein. The nature of the substituent can be varied to improve potency, selectivity, and pharmacokinetic properties. Computational modeling and SAR analysis are instrumental in guiding the selection of these substituents. acs.org
Conformational Constraint and Target Engagement
The rigid bicyclic structure of this compound serves to lock the molecule into a specific conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The gem-difluorocyclopropane unit further influences the conformational preferences of the seven-membered ring.
Strategies for enhancing the biological profiles of compounds containing the this compound scaffold can be summarized in the following table:
| Strategy | Approach | Potential Outcome |
|---|---|---|
| Bioisosteric Replacement | Utilize the gem-difluoro group to mimic other functional groups. | Improved metabolic stability and modulation of electronic properties. |
| N-4 Position Derivatization | Introduce diverse substituents on the secondary amine. | Enhanced target affinity, selectivity, and improved ADME properties. |
| Conformational Tuning | Leverage the rigid scaffold to optimize target engagement. | Increased binding affinity due to reduced entropic penalty. |
| Scaffold Hopping | Replace other molecular cores with the this compound scaffold. | Discovery of novel chemical series with improved drug-like properties. |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of gem-difluorocyclopropanes fused to nitrogen heterocycles is an area of active research. cas.cn A primary route for the future synthesis of 8,8-difluoro-4-azabicyclo[5.1.0]octane would likely involve the [2+1] cycloaddition of difluorocarbene to a suitable unsaturated seven-membered azacycle precursor. cas.cnresearchgate.net Key to the development of novel and sustainable synthetic methodologies will be the choice of the difluorocarbene source. While traditional reagents like sodium chlorodifluoroacetate (ClCF2COONa) are effective, contemporary research is focused on milder and more versatile reagents such as Ruppert-Prakash or Dolbier reagents. researchgate.net
Future research in this area should focus on:
Exploration of Diverse Difluorocarbene Precursors: Investigating a range of modern difluorocarbene precursors to optimize reaction conditions, improve yields, and enhance substrate scope. This could include exploring photochemical or electrochemical methods for carbene generation, which often offer greener alternatives to traditional thermal methods.
Catalyst Development: The use of transition metal catalysts could offer enhanced control over the stereochemistry of the cyclopropanation, which would be crucial for accessing specific isomers of substituted derivatives of this compound.
Sustainable Methodologies: A focus on developing synthetic routes that minimize waste, use less hazardous reagents, and operate under milder conditions will be critical. This aligns with the broader push towards green chemistry in the pharmaceutical and chemical industries. man.ac.uk
A comparative table of potential difluorocarbene sources for the synthesis is presented below:
| Difluorocarbene Source | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium chlorodifluoroacetate | High temperatures (e.g., 180 °C) | Inexpensive | Harsh conditions, limited functional group tolerance |
| TMSCF3 (Ruppert-Prakash reagent) | Room temperature with an initiator | Mild conditions, high functional group tolerance | Stoichiometric fluoride source required |
| TFDA (FSO2CF2CO2TMS) | Non-basic conditions | Reactive towards both alkenes and nucleophiles | Can result in low yields for some substrates |
| BrCF2CO2Et | Metal-free conditions | Tolerates a wide variety of functional groups | May involve a cascade reaction mechanism |
Exploration of Unprecedented Reactivity Modes and Transformations
The strained three-membered ring of the gem-difluorocyclopropane moiety in this compound is expected to be a hotbed of chemical reactivity. Ring-opening reactions of cyclopropanes are well-documented, and the presence of the two fluorine atoms is likely to influence the regioselectivity and stereoselectivity of these transformations. nih.gov
Future research should investigate:
Ring-Opening Reactions: Subjecting the compound to various nucleophilic, electrophilic, and radical conditions to explore different ring-opening pathways. This could lead to the formation of novel fluorinated seven-membered ring systems with diverse functionalities. For instance, acid-catalyzed ring-opening could lead to the formation of fluorinated azepane derivatives.
Rearrangement Reactions: The high strain energy of the bicyclic system could be harnessed to drive unique molecular rearrangements, potentially leading to the synthesis of complex polycyclic nitrogen heterocycles. Rhodium(I)-catalyzed cycloisomerization reactions have been shown to be effective for rearranging similar bicyclic systems. nih.gov
Transformations of the Azacycle: The nitrogen atom in the seven-membered ring provides a handle for further functionalization. N-alkylation, N-arylation, and acylation reactions would provide access to a library of derivatives with potentially diverse biological activities.
Integration with Advanced Computational Design Principles
Computational chemistry will be an indispensable tool in guiding the future exploration of this compound. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into the molecule's structure, stability, and reactivity, thus accelerating the discovery process.
Key areas for computational investigation include:
Conformational Analysis: The seven-membered ring of the azabicyclo[5.1.0]octane system can adopt multiple conformations. Computational studies can predict the most stable conformers and the energy barriers between them, which is crucial for understanding its interaction with biological targets. chim.it
Physicochemical Property Prediction: The introduction of gem-difluorination is known to impact key physicochemical properties such as pKa and lipophilicity (LogP). researchgate.netchemrxiv.orgnih.gov Computational models can predict these properties for this compound and its derivatives, aiding in the design of molecules with optimal drug-like properties. chemrxiv.org
Reaction Mechanism Elucidation: Computational studies can be employed to model the transition states and reaction pathways of potential synthetic and reactive transformations, providing a deeper understanding of the underlying mechanisms and helping to optimize reaction conditions.
The following table summarizes the predicted impact of gem-difluorination on key molecular properties based on studies of related compounds:
| Property | Predicted Effect of gem-Difluorination | Rationale |
| pKa of the Amine | Decrease | Inductive electron-withdrawing effect of the fluorine atoms |
| Lipophilicity (LogP) | Increase or Decrease | Complex interplay of fluorine's inductive effect and its influence on molecular conformation and hydrogen bonding potential |
| Metabolic Stability | Likely Increased | The strong C-F bond can block sites of metabolic oxidation |
Expansion of Applications in Chemical Biology and Innovative Materials Science
The unique structural and electronic properties imparted by the gem-difluoro group make this compound and its derivatives promising candidates for applications in both chemical biology and materials science.
Chemical Biology:
Fluorinated heterocycles are of immense importance in medicinal chemistry. rsc.orgrsc.orgtandfonline.com The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net Future research should focus on:
Bioisosteric Replacement: The gem-difluorocyclopropyl group can act as a bioisostere for other chemical groups, such as a carbonyl group or a gem-dimethyl group. Synthesizing analogs of known bioactive molecules where such groups are replaced by the this compound scaffold could lead to new therapeutic agents with improved properties.
Scaffold for Drug Discovery: The rigid bicyclic structure can serve as a novel scaffold for the design of inhibitors for various enzymes or receptors. The nitrogen atom allows for the introduction of various substituents to explore structure-activity relationships. chim.it
Innovative Materials Science:
Fluorinated compounds have found a wide array of applications in materials science, from fluoropolymers to organic electronics. man.ac.ukresearchgate.netacs.org The high polarity of the C-F bond and the unique electronic properties of fluorinated molecules can be exploited to create materials with novel properties. rsc.org Potential research avenues include:
Polymer Chemistry: The azabicyclo[5.1.0]octane moiety could be incorporated into polymer backbones or as pendant groups to create novel fluorinated polymers. These materials could exhibit interesting properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. Polyvinylidene fluoride (PVDF) is a well-known fluoropolymer with diverse applications. wikipedia.org
Liquid Crystals: The rigid and polar nature of the this compound core could make it a suitable building block for the design of new liquid crystalline materials.
Organic Electronics: Fluorinated organic materials are increasingly being used in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their enhanced electron-accepting properties and stability. rsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
